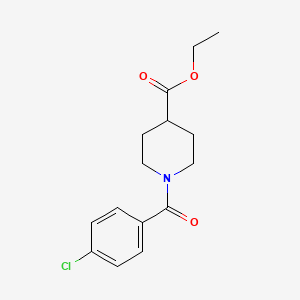

Ethyl 1-(4-chlorobenzoyl)piperidine-4-carboxylate

Description

Ethyl 1-(4-chlorobenzoyl)piperidine-4-carboxylate is a piperidine-based ester derivative featuring a 4-chlorobenzoyl substituent at the 1-position and an ethyl carboxylate group at the 4-position of the piperidine ring. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and biologically active molecules. Its structure combines a lipophilic aromatic moiety (4-chlorobenzoyl) with a polar ester group, making it suitable for drug discovery applications where balanced solubility and binding affinity are critical .

The synthesis of this compound often involves coupling ethyl piperidine-4-carboxylate with 4-chlorobenzoyl chloride or related derivatives under amide-forming conditions, using reagents such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) and 1-hydroxybenzotriazole hydrate (HOBt) in acetonitrile . Its applications span carboxylesterase inhibitors, carbonic anhydrase modulators, and intermediates for anticonvulsant agents .

Properties

IUPAC Name |

ethyl 1-(4-chlorobenzoyl)piperidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18ClNO3/c1-2-20-15(19)12-7-9-17(10-8-12)14(18)11-3-5-13(16)6-4-11/h3-6,12H,2,7-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZKMALOICFKLOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)C(=O)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(4-chlorobenzoyl)piperidine-4-carboxylate typically involves the reaction of 4-chlorobenzoyl chloride with piperidine-4-carboxylic acid ethyl ester. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and yield.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(4-chlorobenzoyl)piperidine-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the chlorobenzoyl group to a benzyl group.

Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles such as sodium azide (NaN₃) or thiourea can be employed under mild conditions.

Major Products

The major products formed from these reactions include various substituted piperidine derivatives, which can be further utilized in pharmaceutical synthesis and other applications.

Scientific Research Applications

Ethyl 1-(4-chlorobenzoyl)piperidine-4-carboxylate has a wide range of scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: It serves as a precursor for the development of pharmaceutical drugs targeting neurological disorders.

Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 1-(4-chlorobenzoyl)piperidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to neurotransmitter receptors in the brain, modulating their activity and influencing neurological functions.

Comparison with Similar Compounds

Structural and Functional Comparison

Table 1: Comparative Analysis of this compound and Analogues

Key Findings

Substituent Effects on Reactivity and Yield :

- Benzoyl vs. Benzyl : The benzoyl group in the target compound enhances electrophilicity compared to benzyl derivatives (e.g., 3d), facilitating nucleophilic substitution or hydrolysis. However, benzyl-substituted analogues (e.g., 3d and 3e in ) exhibit lower synthesis yields (60.6–76.6%), likely due to steric hindrance during alkylation.

- Electron-Withdrawing Groups : Derivatives with nitro (e.g., ) or sulfonyl (e.g., ) groups show increased polarity and reactivity, making them suitable for high-resolution crystallography or as intermediates in charged environments.

Biological Activity :

- The 4-chlorobenzoyl group in the target compound balances lipophilicity and electronic effects, optimizing interactions with enzymes like butyrylcholinesterase or carbonic anhydrase .

- Sulfamoyl derivatives (e.g., ) demonstrate enhanced binding to carbonic anhydrase isoforms due to the sulfonamide moiety’s zinc-binding capability, a feature absent in the chloro-substituted analogue.

Synthetic Utility :

- Ethyl 1-(2-chloroacetyl)piperidine-4-carboxylate is more reactive toward nucleophiles (e.g., amines or thiols) due to the labile chloroacetyl group, enabling rapid derivatization.

- The nitro-substituted analogue () may serve as a precursor for reduction to amines, expanding its utility in scaffold diversification.

Biological Activity

Ethyl 1-(4-chlorobenzoyl)piperidine-4-carboxylate is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. The compound features a piperidine ring and a chloro-substituted benzoyl group, which contribute to its unique pharmacological properties. This article delves into the biological activity of this compound, highlighting key research findings, case studies, and comparative analyses with similar compounds.

Research indicates that this compound acts primarily as an inhibitor of monoacylglycerol lipase (MAGL), which is implicated in various pathological conditions including cancer and neurological disorders. In a study by Granchi et al., the compound demonstrated a reversible inhibition mechanism with a Ki value of 8.6 µM, which was improved to 0.65 µM through structural optimization .

Anti-Cancer Activity

This compound has shown promise in inhibiting cancer cell proliferation. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including HeLa and A375, with IC50 values indicating significant antiproliferative activity . The compound's ability to selectively inhibit MAGL suggests potential applications in cancer therapy by modulating endocannabinoid signaling pathways.

Neurological Applications

The compound has also been investigated for its neuroprotective effects. In preclinical models, it has been reported to ameliorate symptoms in multiple sclerosis models without inducing catalepsy, a common side effect associated with irreversible MAGL inhibitors . This highlights its potential as a safer therapeutic option for neurological disorders.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Type | Ki (µM) | Notable Activity |

|---|---|---|---|

| Ethyl 1-(2-chlorobenzoyl)piperidine-4-carboxylate | Piperidine derivative | 8.6 | Reversible MAGL inhibitor |

| (4-(4-chlorobenzoyl)piperidin-1-yl)(4-methoxyphenyl)methanone | Piperidine derivative | 0.65 | Potent MAGL inhibitor |

| Other MAGL inhibitors | Various | Varies | Irreversible mechanism |

Case Studies

- Study on MAGL Inhibition : Granchi et al. conducted a study focusing on the structural optimization of piperidine derivatives for developing potent MAGL inhibitors. Their findings indicated that modifications to the benzoyl moiety significantly enhanced inhibitory potency, supporting the therapeutic potential of this compound in treating conditions like cancer .

- Neuroprotective Effects : In vivo studies demonstrated that this compound could mitigate clinical progression in animal models of multiple sclerosis without the adverse effects typically associated with other MAGL inhibitors, suggesting its viability for neurological applications .

Q & A

Q. What are the common synthetic routes for Ethyl 1-(4-chlorobenzoyl)piperidine-4-carboxylate, and what factors influence reaction efficiency?

The compound is typically synthesized via amide coupling between piperidine-4-carboxylate derivatives and 4-chlorobenzoyl chloride. A method involving 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) and 1-hydroxybenzotriazole hydrate (HOBt) in dry acetonitrile is effective for forming the amide bond . Reaction efficiency depends on:

- Catalyst selection : EDCI/HOBt minimizes racemization and improves coupling yields.

- Solvent choice : Polar aprotic solvents (e.g., acetonitrile) enhance reagent solubility.

- Temperature control : Reactions are often performed at room temperature to avoid side reactions. Alternative routes may involve alkylation of piperidine precursors with halogenated intermediates (e.g., 1-bromo-2-chloroethane) in the presence of organic bases like triethylamine .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

Structural validation requires a combination of:

- NMR spectroscopy : H and C NMR confirm the piperidine ring conformation, ester group (δ ~4.1 ppm for ethoxy), and 4-chlorobenzoyl substituent (aromatic protons at δ ~7.4–7.8 ppm) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) identifies the molecular ion peak (e.g., [M+H]) and fragmentation patterns, such as cleavage of the ester group (loss of 46 Da for –OEt) .

- X-ray crystallography : Resolves bond lengths and angles, particularly for the piperidine ring and amide linkage, using SHELX software for refinement .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to minimize inhalation risks, as piperidine derivatives may release volatile byproducts.

- Waste disposal : Neutralize acidic/basic residues before disposal and adhere to institutional guidelines for halogenated organic waste .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data during structural elucidation?

Discrepancies (e.g., unexpected splitting in NMR or anomalous HRMS fragments) require:

- Cross-validation : Compare experimental data with computational predictions (e.g., DFT-based NMR chemical shift calculations) .

- Isotopic labeling : Use N or C-labeled precursors to trace specific moieties in complex spectra .

- Crystallographic refinement : Single-crystal X-ray analysis resolves ambiguities in stereochemistry or bond connectivity .

Q. What mechanistic insights explain the role of the 4-chlorobenzoyl group in modulating reactivity and bioactivity?

The 4-chlorobenzoyl group:

- Enhances metabolic stability : The electron-withdrawing chlorine atom reduces oxidative degradation of the amide bond .

- Influences binding affinity : The planar aromatic ring facilitates π-π stacking interactions with biological targets (e.g., enzyme active sites).

- Alters solubility : Hydrophobicity from the chloro-substituent impacts pharmacokinetic properties, requiring formulation optimization for in vivo studies .

Q. How can computational methods predict the biological activity of derivatives of this compound?

- Molecular docking : Simulate interactions with target proteins (e.g., kinases) using software like AutoDock Vina to prioritize derivatives for synthesis .

- QSAR modeling : Correlate structural features (e.g., substituent electronegativity, logP) with bioactivity data to guide rational design .

- MD simulations : Assess conformational stability of the piperidine ring in aqueous or lipid bilayer environments .

Q. What strategies optimize reaction conditions for high-yield synthesis while minimizing byproducts?

- Design of Experiments (DoE) : Statistically vary parameters (e.g., solvent polarity, temperature) to identify optimal conditions .

- Catalyst screening : Test alternatives to EDCI/HOBt, such as DCC/DMAP, for improved selectivity .

- In-line monitoring : Use FTIR or Raman spectroscopy to track reaction progress and terminate at peak conversion .

Data Contradiction Analysis

Q. How should researchers address conflicting data in synthetic yield vs. purity trade-offs?

- Chromatographic analysis : Use HPLC to quantify impurities and identify their origins (e.g., unreacted starting materials vs. side products) .

- Recrystallization optimization : Screen solvent mixtures (e.g., ethyl acetate/hexane) to improve purity without significant yield loss .

- Scale-up adjustments : Pilot studies at small scale (e.g., 1–5 g) can reveal scalability challenges (e.g., exothermicity, mixing inefficiencies) before large-scale synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.